molecular formula C14H18Cl4O3S2 B13398775 2,5-Dichloro-3-Thiophene Sulfonel Chloride

2,5-Dichloro-3-Thiophene Sulfonel Chloride

Cat. No.: B13398775
M. Wt: 440.2 g/mol
InChI Key: FUWWQLYSQVIDNH-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-thiophene sulfoner chloride is a heteroaryl sulfonyl chloride derivative. It is known for its unique chemical structure, which includes a thiophene ring substituted with two chlorine atoms and a sulfonyl chloride group. This compound is widely used in various chemical reactions and has significant applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-3-thiophene sulfoner chloride can be synthesized through the chlorosulfonation of 2,5-dichlorothiophene. The reaction typically involves the use of chlorosulfonic acid and thionyl chloride as reagents. The process is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of 2,5-Dichloro-3-thiophene sulfoner chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The compound is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-thiophene sulfoner chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form thiol derivatives

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfone Derivatives: Formed through oxidation.

    Thiol Derivatives: Formed through reduction

Scientific Research Applications

2,5-Dichloro-3-thiophene sulfoner chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.

    Industry: Applied in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-thiophene sulfoner chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-3-thiophene sulfoner chloride is unique due to the presence of both chlorine substituents and the sulfonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and makes it a valuable compound in various chemical and industrial processes .

Properties

Molecular Formula

C14H18Cl4O3S2

Molecular Weight

440.2 g/mol

IUPAC Name

2,3-dichloro-1-(2,5-dichlorothiophen-3-yl)-3,7-dimethyloct-6-ene-1-sulfonic acid

InChI

InChI=1S/C14H18Cl4O3S2/c1-8(2)5-4-6-14(3,18)12(16)11(23(19,20)21)9-7-10(15)22-13(9)17/h5,7,11-12H,4,6H2,1-3H3,(H,19,20,21)

InChI Key

FUWWQLYSQVIDNH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C(C(C1=C(SC(=C1)Cl)Cl)S(=O)(=O)O)Cl)Cl)C

Origin of Product

United States

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